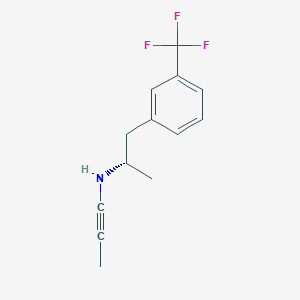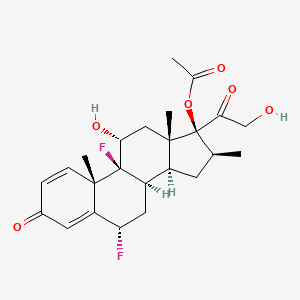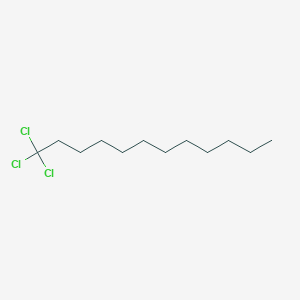![molecular formula C13H20N2O B13416056 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol CAS No. 40004-63-5](/img/structure/B13416056.png)
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 4-methylphenyl group and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol typically involves the reaction of 4-methylphenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylphenylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. A solvent like toluene or dichloromethane is often used to dissolve the reactants.
Procedure: The 4-methylphenylpiperazine is dissolved in the solvent, and ethylene oxide is slowly added to the reaction mixture. The reaction is allowed to proceed for several hours, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-[4-(4-Methylphenyl)piperazin-1-yl]acetaldehyde or 2-[4-(4-Methylphenyl)piperazin-1-yl]acetic acid.
Reduction: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethylamine.
Substitution: Various N-substituted piperazine derivatives.
Applications De Recherche Scientifique
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antihistamines, antipsychotics, and antidepressants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition, particularly in the context of neurological and psychiatric disorders.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various pharmacological effects, including sedation, anxiolysis, and antidepressant effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol: Similar structure but with a chlorine substituent instead of a methyl group.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a methoxy group instead of a methyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol: Similar structure but with a bromine substituent instead of a methyl group.
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is unique due to the presence of the 4-methylphenyl group, which imparts specific pharmacological properties. The methyl group can influence the compound’s lipophilicity, receptor binding affinity, and metabolic stability, making it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
40004-63-5 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
Clé InChI |
FJWBDCUZQKWYMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)


![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)



![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)



![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
